molecular formula C6H7NO3S B7963332 2-(2-Methoxythiazol-4-yl)acetic acid

2-(2-Methoxythiazol-4-yl)acetic acid

Cat. No.: B7963332
M. Wt: 173.19 g/mol
InChI Key: JLIBNEKRLHOYSB-UHFFFAOYSA-N
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Description

2-(2-Methoxythiazol-4-yl)acetic acid is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxythiazol-4-yl)acetic acid typically involves the condensation of a halogenated acetic acid derivative with a thiazole precursor. One common method involves the reaction of chloroacetic acid with 2-methoxythiazole in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxythiazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

2-(2-Methoxythiazol-4-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Methoxythiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole-4-acetic acid: Similar structure but with an amino group instead of a methoxy group.

    2-Methylthiazole-4-acetic acid: Similar structure but with a methyl group instead of a methoxy group.

    2-(2-Hydroxy-1,3-thiazol-4-yl)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

2-(2-Methoxythiazol-4-yl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methoxy-1,3-thiazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-10-6-7-4(3-11-6)2-5(8)9/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIBNEKRLHOYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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